
Ximelagatran
Overview
Description
Ximelagatran is an oral direct thrombin inhibitor (DTI) developed as a prodrug of melagatran. After oral administration, this compound is converted to melagatran, which binds reversibly to thrombin’s active site, inhibiting fibrin formation, platelet aggregation, and coagulation amplification . Clinical trials highlighted its efficacy in venous thromboembolism (VTE) prevention, stroke prevention in atrial fibrillation (AF), and acute deep vein thrombosis (DVT) treatment . However, hepatotoxicity (elevated alanine aminotransferase [ALT] in 5–10% of patients) led to its withdrawal from the market .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:
- Formation of the azetidine ring.
- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.
- Coupling of the azetidine derivative with the phenyl derivative.
- Final esterification to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of this compound to melagatran through hydrolysis.
Dehydroxylation: Removal of hydroxyl groups during the conversion process.
Dealkylation: Removal of alkyl groups during the conversion process
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.
Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues
Major Products Formed:
Scientific Research Applications
Stroke Prevention in Atrial Fibrillation
Ximelagatran has been studied extensively for stroke prevention in patients with atrial fibrillation. A significant trial compared this compound to warfarin, demonstrating that this compound was effective in preventing stroke and systemic embolism. The study reported a compliance rate of 90% among patients taking this compound, with a mean INR value indicating effective anticoagulation .
Case Study:
In a large randomized trial involving over 2,500 patients, this compound was shown to have comparable efficacy to warfarin in preventing strokes, while also being associated with fewer complications related to monitoring and dose adjustments .
Treatment of Venous Thromboembolism
This compound has been evaluated as a treatment for venous thromboembolism (VTE), including deep vein thrombosis (DVT). In the THRIVE trial, this compound was found to be as effective as standard enoxaparin/warfarin therapy for treating acute DVT, with a significant reduction in the need for coagulation monitoring .
Clinical Findings:
- Efficacy : The trial demonstrated similar rates of recurrent VTE between this compound and traditional treatments.
- Safety : While this compound was well-tolerated, some patients experienced elevated liver enzymes, necessitating regular monitoring during long-term use .
Postoperative Thromboprophylaxis
This compound has been investigated for its role in preventing venous thromboembolism following major orthopedic surgeries like hip and knee replacements. Research indicates that it effectively reduces the incidence of postoperative DVT without the need for frequent INR checks, making it a practical alternative to traditional anticoagulants .
Study Overview:
In a multicenter study involving patients undergoing elective hip or knee surgery, this compound significantly decreased the incidence of DVT compared to placebo, reinforcing its potential as a postoperative thromboprophylactic agent.
Long-Term Safety and Efficacy
Long-term studies have assessed the safety profile of this compound, particularly regarding liver function. The compound was associated with elevated alanine aminotransferase (ALT) levels in about 8% of patients during extended treatment periods. This finding underscores the importance of monitoring liver enzymes in patients receiving this compound .
Comparison with Other Anticoagulants
This compound's profile has been compared with other novel oral anticoagulants (NOACs), such as dabigatran and rivaroxaban. Although it offers certain advantages like fixed dosing and no need for routine monitoring, concerns regarding liver enzyme elevations have limited its use compared to newer agents that have emerged since its initial development .
Data Summary Table
Application Area | Efficacy | Safety Profile | Key Findings |
---|---|---|---|
Stroke Prevention | Comparable to warfarin | Elevated liver enzymes noted | High patient compliance |
Treatment of Venous Thromboembolism | Effective as enoxaparin/warfarin | Monitoring required for liver | Similar recurrence rates |
Postoperative Thromboprophylaxis | Significant reduction in DVT | Regular liver function tests recommended | Effective without frequent INR checks |
Mechanism of Action
Ximelagatran is compared with other direct thrombin inhibitors and anticoagulants:
Warfarin: Unlike warfarin, this compound does not require dietary restrictions or frequent monitoring of anticoagulant properties
Dabigatran: Another direct thrombin inhibitor that is taken orally.
Rivaroxaban and Apixaban: These are factor Xa inhibitors, another class of anticoagulants.
Uniqueness of this compound:
Oral Administration: this compound was the first oral direct thrombin inhibitor.
Prodrug Nature: It requires in vivo conversion to its active form, melagatran
Comparison with Similar Compounds
Warfarin
Mechanism : Warfarin inhibits vitamin K epoxide reductase, reducing synthesis of vitamin K-dependent clotting factors (II, VII, IX, X).
Key Differences :
- Drug Interactions : Warfarin interacts with diet (vitamin K) and medications (e.g., antibiotics), while ximelagatran has minimal interactions .
- Onset of Action : this compound achieves peak anticoagulation within 2–3 hours vs. warfarin’s 3–5 days .
Clinical Efficacy :
- In the SPORTIF III and V trials, this compound (36 mg twice daily) was non-inferior to warfarin (INR 2.0–3.0) in stroke prevention for AF, with comparable rates of major bleeding (1.6% vs. 2.3% annual stroke risk) .
- Total bleeding events were lower with this compound (37% vs. 47% per year) .
Enoxaparin (Low-Molecular-Weight Heparin, LMWH)
Mechanism: Enoxaparin enhances antithrombin III activity, inhibiting Factor Xa and thrombin. Key Differences:
- Route: Enoxaparin is subcutaneous; this compound is oral.
- Indications : Both are used for VTE prophylaxis, but this compound showed variable efficacy in orthopedic surgery.
Clinical Efficacy :
- In total knee replacement (TKR), this compound (24–36 mg twice daily) was superior to enoxaparin (VTE rates: 20.3% vs. 26.6%) .
- However, in total hip replacement (THR), enoxaparin (30 mg twice daily) outperformed this compound (24 mg twice daily) in VTE prevention .
Dabigatran (Next-Generation DTI)
Key Differences:
- Hepatotoxicity : Dabigatran lacks the hepatotoxic profile linked to this compound’s mitochondrial toxicity via mARC2-mediated metabolism .
Clinical Efficacy :
- In AF, dabigatran (150 mg twice daily) reduced stroke risk by 35% vs. warfarin, with similar bleeding rates .
Mechanistic and Metabolic Distinctions
This compound’s hepatotoxicity is attributed to mitochondrial amidoxime-reducing component 2 (mARC2)-mediated activation, which generates reactive metabolites causing oxidative stress (↓ GSH/GSSG ratio, Trx2 oxidation) and mitochondrial dysfunction in hepatocytes at concentrations ≥50 μM .
Biological Activity
Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
This compound is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : this compound is rapidly absorbed after oral administration.
- Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .
- Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .
Clinical Efficacy
This compound has been evaluated in multiple Phase III clinical trials for various indications:
- Venous Thromboembolism (VTE) Prophylaxis : this compound has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .
- Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that this compound was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .
- Long-term Treatment of VTE : Long-term studies indicated that this compound could effectively prevent recurrent VTE events following initial treatment .
Safety Profile
Despite its efficacy, this compound's safety profile raised significant concerns:
- Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with this compound for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .
- Adverse Events : In the THRIVE study comparing this compound with enoxaparin/warfarin, adverse events led to higher discontinuation rates among this compound users due to liver enzyme elevations .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Indication | Comparator | Efficacy Results | Safety Concerns |
---|---|---|---|---|
SPORTIF III | Stroke Prevention | Warfarin | At least as effective as warfarin | Liver enzyme elevations noted |
THRIVE | VTE Treatment | Enoxaparin/Warfarin | Comparable efficacy; higher discontinuation due to adverse events | Increased liver enzymes |
METHRO | VTE Prophylaxis after Surgery | Dalteparin | Non-inferior efficacy | Hepatic enzyme monitoring required |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of ximelagatran, and how does its prodrug design enhance bioavailability?
this compound is an ester prodrug of melagatran, a direct thrombin inhibitor with a Ki of 1.2 nM. The prodrug structure (amidoxime and ester groups) enables rapid absorption in the gastrointestinal tract and hepatic conversion to melagatran via reduction and hydrolysis. This design circumvents the poor oral bioavailability of melagatran, achieving therapeutic anticoagulant effects without coagulation monitoring . Methodologically, in vitro biotransformation assays (e.g., liver microsomal studies) are critical to validate conversion rates and metabolic stability .
Q. What were the primary efficacy and safety outcomes in pivotal non-inferiority trials comparing this compound to warfarin?
In the SPORTIF V trial (n=3,922), this compound (36 mg bid) demonstrated non-inferiority to warfarin (INR 2.0–3.0) for stroke prevention in atrial fibrillation, with annual event rates of 1.6% vs. 1.2% (absolute difference: 0.45%; 95% CI: -0.13–1.03). Total bleeding was lower with this compound (37% vs. 47%/year), but hepatotoxicity (ALT >3× ULN in 6% of patients) was a critical safety signal . Researchers should prioritize composite endpoints (stroke, systemic embolism) and liver function monitoring in trial designs .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in clinical studies?
this compound exhibits linear pharmacokinetics with rapid absorption (Tmax: 2–3 hours) and a half-life of 3–5 hours, supporting twice-daily dosing. Its fixed-dose regimen eliminates therapeutic monitoring, unlike warfarin. Stability studies (e.g., solubility in DMSO: 250 mg/mL) and in vivo pharmacokinetic modeling (e.g., compartmental analysis) are essential to optimize dosing in diverse populations .
Advanced Research Questions
Q. How should researchers address hepatotoxicity signals in this compound trials using retrospective phase 2 data?
Extreme value modeling of phase 2 data can predict rare hepatotoxicity events in phase 3. For this compound, retrospective analysis showed ALT elevation patterns in phase 2 correlated with phase 3 outcomes, highlighting the utility of Bayesian methods to quantify risk probabilities and inform stopping rules . Mitochondrial toxicity assays (e.g., cellular ATP/GSH levels in hepatocytes) further elucidate mechanisms, as seen in primary human hepatocyte models .
Q. What statistical methodologies resolve contradictions in this compound’s efficacy data across meta-analyses?
Adjusted indirect comparisons (e.g., Bucher method) reconcile heterogeneous results. A 2012 meta-analysis (n=16,701) found no significant difference in recurrent VTE between this compound and warfarin (RR: 1.06; 95% CI: 0.62–1.80), but subgroup analyses revealed variability in bleeding risks. Cox proportional hazard models and interaction testing (e.g., prothrombotic risk factors) are recommended to assess confounding variables .
Q. How do mARC enzymes influence this compound’s metabolic activation and cytotoxicity?
Mitochondrial amidoxime-reducing component (mARC) enzymes convert this compound to reactive metabolites that impair mitochondrial respiration. Redox Western blotting in hepatocytes showed decreased GSH:GSSG ratios (indicating oxidative stress) and Trx2 oxidation, linking metabolic activation to cytotoxicity. CRISPR-Cas9 knockout models of mARC2 are critical to validate this pathway .
Q. What transgenic models are validated for studying this compound-induced hepatotoxicity?
HLA-DR7/DQ2 transgenic mice replicate immune-mediated hepatotoxicity observed in clinical trials. Histopathological and serological markers (e.g., ALT, anti-nuclear antibodies) in these models correlate with human data, providing a platform for mechanistic studies and therapeutic interventions .
Q. How can non-inferiority margins be justified in this compound trials lacking active comparators?
The synthesis method combines historical warfarin-placebo data with current trial data to set margins. For example, preserving 50% of warfarin’s effect over placebo (absolute risk difference: 2%/year) was used in SPORTIF III/V. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) ensure robustness against bias .
Q. Methodological Guidelines
- Experimental Design : Use randomized, double-blind protocols for head-to-head comparisons (e.g., warfarin controls) .
- Data Analysis : Apply time-to-event models (Kaplan-Meier, Cox regression) for recurrent VTE/bleeding endpoints .
- Safety Monitoring : Serial liver function tests (baseline, monthly for 6 months) and HLA screening in high-risk populations .
Properties
IUPAC Name |
ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.